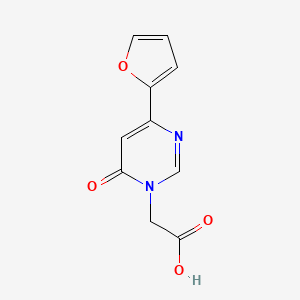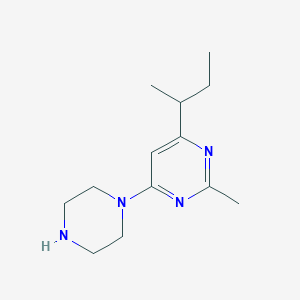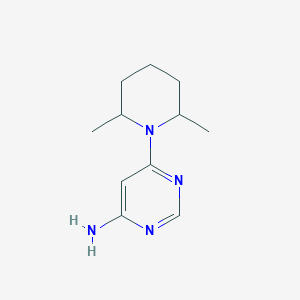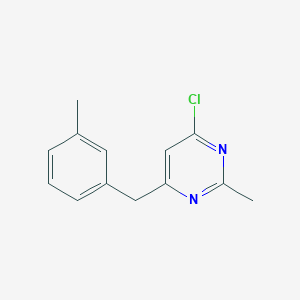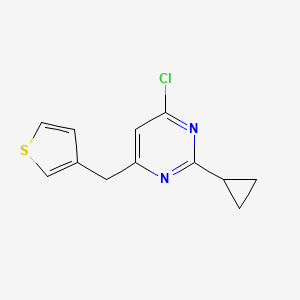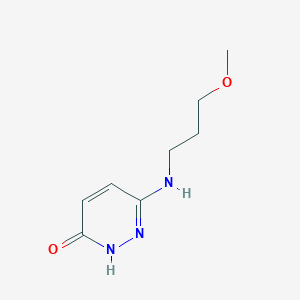
4-Cloro-6-(4-(2-metoxietil)piperazin-1-il)pirimidina
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The empirical formula of a similar compound, 1- (2-Pyrimidyl)piperazine, is C8H12N4. Its molecular weight is 164.21 .Chemical Reactions Analysis
In the synthesis of related compounds, a stirred solution of the precursor and K2CO3 in CHCl3 was treated with propargyl bromide at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1- (2-Pyrimidyl)piperazine, include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Antagonista del Receptor α2-Adrenérgico
Este compuesto actúa como antagonista del receptor α2-adrenérgico, que es significativo en la modulación de la neurotransmisión y la regulación de varios procesos fisiológicos . Esta acción antagonista puede explorarse para aplicaciones terapéuticas en condiciones donde la inhibición de los receptores α2-adrenérgicos puede ser beneficiosa, como en el tratamiento de la hipertensión o ciertos tipos de dolor.
Agonista Parcial del Receptor 5-HT1A
Como un agonista parcial del receptor 5-HT1A, este compuesto tiene aplicaciones potenciales en trastornos psiquiátricos y neurológicos . El receptor 5-HT1A está involucrado en la regulación del estado de ánimo, la ansiedad y la cognición, lo que hace que este compuesto sea un candidato para el desarrollo de nuevos medicamentos ansiolíticos o antidepresivos.
Agente Neuroprotector
Los derivados de pirimidinilpiperazina han sido estudiados por sus propiedades neuroprotectoras . Este compuesto podría investigarse por su capacidad para proteger las células neuronales del daño o la muerte en varios trastornos neurológicos, como la enfermedad de Alzheimer, la enfermedad de Parkinson o el accidente cerebrovascular.
Actividad Anticancerígena
Los derivados de pirimidinilpiperazina, incluido este compuesto, han mostrado actividad anticancerígena en la investigación científica . Se pueden utilizar para desarrollar nuevos agentes quimioterapéuticos que se dirigen a vías específicas involucradas en la proliferación y supervivencia de las células cancerosas.
Aplicaciones Antimicrobianas y Antifúngicas
El compuesto ha demostrado actividades antimicrobianas y antifúngicas, que pueden utilizarse para crear nuevos antibióticos o medicamentos antifúngicos . Esto es particularmente importante en la era de la creciente resistencia a los antibióticos.
Actividad Antiinflamatoria
Estudios recientes han indicado que los derivados de pirimidinilpiperazina pueden exhibir efectos antiinflamatorios . Este compuesto podría usarse para desarrollar nuevos medicamentos antiinflamatorios que pueden ser más efectivos o tener menos efectos secundarios que los medicamentos actuales.
Propiedades Antivirales y Antioxidantes
El compuesto también se ha asociado con propiedades antivirales y antioxidantes . Estas aplicaciones son cruciales en el desarrollo de tratamientos para infecciones virales y en la lucha contra el estrés oxidativo, que está implicado en muchas enfermedades crónicas.
Reactivo de Derivatización en Química Analítica
En química analítica, este compuesto puede servir como un reactivo de derivatización para grupos carboxilo en péptidos durante el análisis espectrofotométrico . Esta aplicación es valiosa en el campo de la proteómica y el descubrimiento de fármacos.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through a variety of mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in tumor cells, thereby exhibiting potential anticancer properties . Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, suggesting its neuroprotective effects .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as neuroprotection and anti-inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its function and efficacy in various cellular processes .
Propiedades
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPQWHHNKXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



